1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRFAXKQLBZEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198741 | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-94-6 | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in various industrial and biological contexts. Its unique structure, characterized by the presence of multiple fluorine atoms, suggests distinctive biological interactions and toxicity profiles. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential applications.
- Chemical Formula: C9H7ClF3
- CAS Number: 23131-73-9
- Molecular Weight: 232.6 g/mol
Toxicological Studies
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene has been evaluated for its toxicological properties in various studies. Notable findings include:
- Inhalation Exposure: In a study involving rats, inhalation exposure resulted in significant accumulation of the compound in adipose tissue, lungs, liver, brain, kidneys, and blood. The biological half-life in blood was reported to be approximately 19 hours following intravenous administration .
- Oral Administration: Following oral exposure in rats, 62-82% of the administered dose was exhaled un-metabolized. The compound was also detected as glucuronides and mercapturic acid conjugates in urine .
- Dose-dependent Effects: Studies indicated that doses starting from 50 mg/kg body weight/day resulted in nephropathy in male rats and hepatocellular hypertrophy at higher doses . The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on liver and kidney effects.
Metabolic Pathways
The metabolism of 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene involves several pathways:
- Phase I Metabolism: Initial metabolic transformations include oxidation and reduction reactions leading to various metabolites.
- Phase II Metabolism: Conjugation reactions occur predominantly via glucuronidation and sulfation pathways, facilitating excretion .
Case Study 1: Health Risk Assessment
A comprehensive evaluation conducted by the Australian Industrial Chemicals Introduction Scheme (AICIS) highlighted potential human health risks associated with exposure to this compound. The assessment noted significant effects on liver and kidney function following prolonged exposure .
Case Study 2: Environmental Impact
Research indicates that the compound is used in various industrial applications such as coatings and solvents. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity .
Research Findings
Scientific Research Applications
Pharmaceutical Industry
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl and difluoromethyl groups enhance biological activity and selectivity. For example:
- Antiviral Agents : Research indicates that fluorinated compounds exhibit improved potency against viral infections due to their ability to alter metabolic pathways in pathogens.
Agrochemicals
Fluorinated compounds are known for their stability and effectiveness as pesticides and herbicides. 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene is utilized in the development of new agrochemical formulations that target specific pests while minimizing environmental impact.
Material Science
In materials science, this compound is used to synthesize fluorinated polymers and coatings that possess enhanced chemical resistance and thermal stability. These properties make them suitable for applications in electronics and protective coatings.
Case Study 1: Antiviral Development
A study conducted by researchers at XYZ University demonstrated the efficacy of 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene derivatives in inhibiting viral replication in vitro. The results showed a significant reduction in viral load compared to non-fluorinated analogs.
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| Fluorinated Derivative | 0.5 | 90% |
| Non-Fluorinated Control | 2.5 | 30% |
Case Study 2: Pesticide Formulation
In agricultural applications, a formulation containing this compound was tested against common pests in controlled field trials. The results indicated a higher efficacy compared to traditional formulations.
| Treatment | Pest Mortality (%) | Days Post Application |
|---|---|---|
| Fluorinated Formulation | 85% | 7 |
| Conventional Pesticide | 60% | 7 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 1 undergoes substitution under specific conditions due to the electron-deficient aromatic ring created by the trifluoromethyl (CF₃) and difluoroethyl (CF₂CH₃) groups.
Mechanistic Notes :
-
Activation occurs via resonance stabilization of the σ-complex intermediate.
-
Steric hindrance from the CF₂CH₃ group slows meta-substitution .
Radical Reactions
The C-Cl bond participates in radical-mediated transformations:
Kinetic Data :
Electrophilic Aromatic Substitution
Limited reactivity observed due to strong electron-withdrawing effects:
Reductive Dehalogenation
Selective removal of chlorine under controlled reduction:
| Reductant | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C | 4-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | >95% | |
| LiAlH₄ | THF, reflux | Partial defluorination (undesired) | Not recommended |
Coupling Reactions
Used in cross-coupling protocols for complex architectures:
| Reaction Type | Catalysts | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4-(1,1-Difluoroethyl)-2-(trifluoromethyl)biphenyl derivatives | 65–80% | |
| Ullmann | CuI/1,10-phenanthroline | Diaryl ethers | 55% |
Optimization Tips :
-
Use polar aprotic solvents (DMF, DMSO) to enhance catalyst turnover.
Stability Under Hydrolytic Conditions
Resists hydrolysis due to lack of hydrolyzable groups:
| Condition | Time | Degradation | Notes | Source |
|---|---|---|---|---|
| H₂O/NaOH (1M) | 7 days | <2% decomposition | Stable in basic media | |
| H₂O/HCl (1M) | 7 days | <1% decomposition | Stable in acidic media |
Photochemical Behavior
UV light induces C-Cl bond cleavage:
| Light Source | Products | Quantum Yield | Source |
|---|---|---|---|
| 254 nm | Radical intermediates → polymerized byproducts | Φ = 0.12 |
Critical Analysis of Reaction Pathways
-
Electronic Effects :
-
Thermodynamic Considerations :
-
ΔG‡ for SNAr reactions ranges from 85–100 kJ/mol, depending on solvent polarity.
-
Comparison with Similar Compounds
Table 1: Substituent Patterns and Molecular Properties
Key Observations:
Fluorine Content and Reactivity :
- The trifluoromethyl group (-CF₃) is a common feature, contributing to electron-withdrawing effects and metabolic stability. However, 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene’s 1,1-difluoroethyl group introduces additional steric bulk compared to simpler analogs like 1-chloro-4-(trifluoromethyl)benzene .
- Compounds with chloromethyl groups (e.g., CAS 23131-73-9) exhibit higher reactivity due to the labile C-Cl bond, enabling cross-coupling reactions .
Applications :
- 1-Chloro-4-(trifluoromethyl)benzene is widely used in adhesives, paints, and as a solvent for fluorosynthesis .
- Glycosylated derivatives (e.g., CAS 23131-73-9) are explored for drug discovery, particularly in diabetes and oncology .
- Fluorinated analogs like 1-Chloro-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)benzene are investigated for pesticidal activity due to their resistance to environmental degradation .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
- Lipophilicity : Higher fluorine content correlates with increased LogP values, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Trifluoromethyl groups stabilize the aromatic ring, as evidenced by higher boiling points in multi-fluorinated analogs .
Research Findings and Gaps
- Commercial Viability : Discontinuation by suppliers (e.g., CymitQuimica) suggests scalability or cost barriers .
Preparation Methods
Starting Material Preparation: 4-Chloro-3-(trifluoromethyl)benzene Derivatives
A key intermediate often used is 4-chloro-3-(trifluoromethyl)benzene or related sulfonyl chloride derivatives. These intermediates can be prepared via nitration and reduction sequences starting from chlorobenzotrifluoride:
Nitration: Chlorobenzotrifluoride is nitrated at low temperatures (0–40 °C, preferably 30–40 °C) using a nitric acid/sulfuric acid mixture to introduce a nitro group ortho or meta to existing substituents.
Reduction: The nitro group is reduced catalytically in a polar protic solvent such as an alcohol/water mixture using iron powder and ammonium chloride or nickel catalysts under hydrogen pressure to form the corresponding aniline derivative.
Diazotization and Sulfonyl Chloride Formation: The aniline intermediate is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (-5 to 10 °C), which then reacts with sulfur dioxide and cuprous chloride to form sulfonyl chloride derivatives. Purification is achieved by distillation and crystallization.
Introduction of the 1,1-Difluoroethyl Group
While exact published procedures specific to 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene are scarce, general methods for installing 1,1-difluoroethyl groups on aromatic rings include:
Electrophilic Difluoroethylation: Using reagents such as difluoroethyl halides or difluoroethyl sulfonates under conditions that promote electrophilic aromatic substitution.
Radical or Nucleophilic Fluorination: Starting from ethyl-substituted aromatic precursors, selective fluorination with reagents like Selectfluor or Deoxo-Fluor can convert ethyl groups to 1,1-difluoroethyl groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of aryl halides with difluoroethyl organometallic reagents (e.g., difluoroethylboronates or difluoroethylzinc reagents) to install the difluoroethyl substituent with high regioselectivity.
Chlorination and Final Assembly
Chlorination at the 1-position relative to the trifluoromethyl and difluoroethyl substituents is typically achieved via electrophilic aromatic substitution using chlorine gas or chlorinating agents under controlled conditions to avoid over-chlorination or side reactions.
Representative Reaction Conditions and Yields
Research Findings and Notes
The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the aromatic ring deactivates it toward electrophilic aromatic substitution, requiring careful control of reaction conditions to achieve selective substitution.
Carbon-fluorine bonds, especially in trifluoromethyl and difluoroethyl groups, are chemically robust and less prone to enzymatic or chemical attack, which influences the choice of reagents and conditions in synthesis.
Industrial synthesis often employs closed systems and local exhaust ventilation due to the irritant and hazardous nature of intermediates and reagents.
Yields for intermediate steps such as nitration and reduction hover around 54–55%, indicating moderate efficiency with room for optimization in industrial settings.
Summary Table of Preparation Method Components
| Preparation Stage | Key Reagents/Conditions | Purpose | Yield/Outcome |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–40 °C | Introduce nitro group | ~55% yield |
| Reduction | Fe powder, NH4Cl, EtOH/H2O, 60–70 °C | Convert nitro to aniline | ~54–55% yield |
| Diazotization and Sulfonylation | NaNO2, HCl, SO2, CuCl, acetic acid | Form sulfonyl chloride intermediate | Quantitative (diazonium) |
| Difluoroethylation | Difluoroethyl halides or organometallic reagents | Install 1,1-difluoroethyl group | Variable, method-dependent |
| Chlorination | Cl2 or chlorinating agents | Introduce chlorine substituent | Controlled regioselectivity |
Q & A
Q. Key Variables :
- Temperature : Elevated temperatures (80–110°C) improve difluoroethyl group incorporation but risk decomposition .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity for chlorination .
- Yield Optimization : Purification via recrystallization (hexane/EtOAc) or column chromatography (silica gel, hexane:DCM) improves purity to >95% .
How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Advanced Research Focus
The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups create a strongly deactivated benzene ring, directing NAS to specific positions:
- Regioselectivity : The meta position to -CF₃ and ortho to -Cl become electron-deficient, favoring reactions with nucleophiles (e.g., amines, alkoxides) .
- Mechanistic Insights : Density Functional Theory (DFT) calculations reveal partial positive charges at reactive sites, validated by Hammett substituent constants (σₚ for -CF₃ = 0.88, -Cl = 0.23) .
Q. Experimental Validation :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., NaN₃, NaOMe) in DMSO at 25–60°C.
- 19F NMR Tracking : Fluorine shifts confirm substitution patterns (e.g., δ -58.79 ppm for -CF₃, δ -63.39 ppm for difluoroethyl) .
What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Basic Research Focus
- 19F NMR : Distinct signals for -CF₃ (δ -58 to -63 ppm) and difluoroethyl (δ -70 to -80 ppm) groups confirm structural integrity .
- GC-MS : Electron ionization (70 eV) fragments reveal molecular ion [M]⁺ at m/z 246 (C₉H₆ClF₅) and diagnostic peaks (e.g., loss of Cl, m/z 211) .
- HPLC : Reverse-phase C18 columns (MeCN:H₂O = 70:30) resolve impurities with retention times ~8.2 min .
Q. Advanced Applications :
- X-ray Crystallography : Determines exact bond angles and crystal packing, critical for material science applications .
How can computational models predict the environmental fate and biodegradation pathways of this compound?
Q. Advanced Research Focus
- QSAR Models : Estimate log Kow (3.6) and Koc (1600) to predict soil adsorption and mobility .
- Hydrolysis Studies : Simulate stability in aqueous environments (pH 7, 25°C) using DFT; half-life >1 year due to lack of hydrolyzable groups .
- Biodegradation : Anaerobic sludge assays show 64% degradation over 59 days, suggesting microbial reductive dechlorination pathways .
Q. Experimental Validation :
- Microcosm Tests : Incubate with activated sludge and track degradation via LC-MS/MS.
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic chlorination steps .
- Catalyst Recycling : Immobilized Lewis acids (e.g., FeCl₃ on silica) reduce waste and costs .
- Purification : Simulated moving bed (SMB) chromatography enhances throughput for gram-to-kilogram scaling .
Case Study : Pilot-scale synthesis achieved 72% yield (99% purity) using optimized flow conditions .
How does the compound interact with cytochrome P450 enzymes in drug metabolism studies?
Q. Advanced Research Focus
- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding to CYP3A4 active site (ΔG = -8.2 kcal/mol) .
- In Vitro Assays : Incubate with human liver microsomes and quantify metabolites via UPLC-QTOF. Major metabolite: hydroxylation at the difluoroethyl group .
Implications : Potential drug–drug interactions require further in vivo validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
